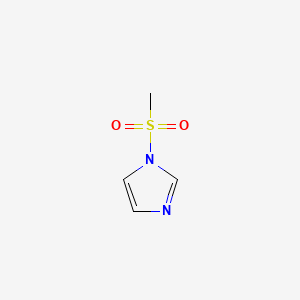

N-Methanesulfonylimidazole

説明

Significance as a Heterocyclic Scaffold in Chemical Synthesis

N-Methanesulfonylimidazole belongs to the broader class of nitrogen-containing heterocycles, which are recognized as privileged scaffolds in the landscape of organic and medicinal chemistry. mdpi.com A scaffold refers to a core molecular structure upon which a variety of functional groups can be built, leading to the synthesis of diverse and complex molecules. The imidazole ring system within this compound provides a stable, aromatic core with multiple points for functionalization.

The development of novel and efficient synthetic methods to create significant N-heterocyclic scaffolds has been a primary focus of organic chemistry research for over a century. researchgate.net These scaffolds are abundant in natural products and are integral to many bioactive and pharmaceutical compounds. mdpi.com The utility of such frameworks lies in their ability to present a specific three-dimensional arrangement of atoms, which is crucial for interacting with biological targets like enzymes and receptors. researchgate.net

The synthesis of new N-heterocyclic scaffolds, often through methods like domino or sequential reactions, is a powerful strategy for assembling biologically important molecules. rsc.orgnih.gov The imidazole scaffold, in particular, is found in numerous compounds with a wide range of biological activities. mdpi.com The addition of the methanesulfonyl group to the imidazole nitrogen, creating this compound, modifies the electronic properties and reactivity of the imidazole ring, making it a valuable and versatile reagent and building block in its own right. scribd.com This modification allows the imidazole moiety to be used in specific chemical transformations, further highlighting its importance as a fundamental scaffold in the synthesis of elaborate chemical structures. dur.ac.uk

Historical Context of Imidazole and Sulfonylimidazole Chemistry

The chemistry of imidazole dates back to the 19th century. In 1858, the German chemist Heinrich Debus first synthesized the parent compound, imidazole, through the reaction of glyoxal and formaldehyde in the presence of ammonia. This foundational discovery opened the door to the exploration of a vast class of heterocyclic compounds.

The systematic investigation into "azolides," which include N-acyl and N-sulfonyl derivatives of imidazoles, began in earnest in the mid-20th century. ethernet.edu.et A significant milestone in this area was the synthesis of N,N'-carbonyldiimidazole in 1956, which proved to be a highly reactive and useful reagent, paving the way for a variety of new reactions and the synthesis of other azolides. ethernet.edu.et

Following this, N-sulfonylimidazoles, including this compound, were developed as valuable reagents. scribd.com These compounds were found to be effective for creating sulfonates and sulfonamides. scribd.com The chemistry of N-sulfonylated N-heterocycles has since expanded significantly, with dedicated studies on their synthesis, reactivity, and applications. researchgate.netscribd.com The development of N-sulfonylimidazoles runs parallel to that of N-acylimidazoles, which are also important electrophiles used in organic synthesis, though they exhibit different stability profiles under acidic and basic conditions. researchgate.net The introduction of the sulfonyl group provided chemists with a new tool, expanding the synthetic utility of the already important imidazole core. acs.org

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 40736-26-3 | chemeo.com |

| Molecular Formula | C₄H₆N₂O₂S | chemeo.com |

| Molecular Weight | 146.17 g/mol | chemeo.com |

| Melting Point | 86 °C | lookchem.com |

| Boiling Point | 307.6 °C at 760 mmHg | lookchem.com |

| Density | 1.41 g/cm³ | lookchem.com |

| Flash Point | 139.8 °C | |

| SMILES | CS(=O)(=O)n1ccnc1 | chemeo.com |

| InChI Key | ZBHRCOWHFHJZFP-UHFFFAOYSA-N | chemeo.com |

Table 2: Spectroscopic Data for this compound

Spectroscopic data is crucial for the structural elucidation and characterization of chemical compounds. While specific spectra are not provided here, standard spectroscopic analyses for this compound are available through various databases.

| Spectroscopy Type | Availability |

| Nuclear Magnetic Resonance (NMR) | Data for ¹H NMR and ¹³C NMR are available in chemical databases. psu.eduwisc.edu |

| Infrared (IR) Spectroscopy | IR spectra are available and can be used to identify functional groups. wisc.edu |

| Mass Spectrometry (MS) | Mass spectra are available for determining the molecular weight and fragmentation pattern. wisc.edu |

特性

IUPAC Name |

1-methylsulfonylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2S/c1-9(7,8)6-3-2-5-4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBHRCOWHFHJZFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193718 | |

| Record name | 1-(Methylsulphonyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40736-26-3 | |

| Record name | 1-(Methylsulfonyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40736-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylsulfonylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040736263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Methylsulphonyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(methylsulphonyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLSULFONYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VXS8F8950 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N-methanesulfonylimidazole

Established Synthetic Pathways for N-Methanesulfonylimidazole

The primary routes for synthesizing this compound involve either building the imidazole ring first, followed by sulfonylation, or constructing the molecule with the sulfonyl group already incorporated into one of the precursors.

The formation of the imidazole ring is a fundamental step in the synthesis of many imidazole-containing compounds. smolecule.com Several methods are available for this cyclization process.

One of the classical methods is the Debus-Radziszewski imidazole synthesis , which is a multi-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.org This method is versatile and can be modified to produce N-substituted imidazoles by replacing ammonia with a primary amine. wikipedia.org

Another approach involves the cyclization of alkynes with nitrogen-containing compounds . For instance, N-propargyl amidines can undergo copper(II)-catalyzed cyclization in the presence of molecular oxygen to yield substituted imidazoles. chim.it Gold catalysts have also been shown to be effective in activating carbon-carbon triple bonds for nucleophilic addition by nitrogen, leading to the formation of the imidazole ring. chim.it Furthermore, silver-catalyzed reactions of amidines and enynals can produce 1,2,4-triarylimidazoles. chim.it

A [3+2] cycloaddition reaction between amidines and bromonitroalkenes offers another pathway to polysubstituted imidazoles. researchgate.net This method leverages the reactivity of α-halogenated nitroalkenes as C2 synthons. researchgate.net

Once the imidazole ring is formed, the methanesulfonyl group is introduced, a process known as sulfonylation. A common method to achieve this is by reacting imidazole with methanesulfonic anhydride or methanesulfonyl chloride. scispace.com The reaction with methanesulfonyl chloride is typically performed in a suitable solvent like dichloromethane. scispace.com This approach provides an effective and general method for the synthesis of N-sulfonyl-azoles. scispace.com

It is important to control the reaction conditions to avoid side reactions. For instance, over-sulfonylation can occur, particularly at higher temperatures.

The synthesis of N-sulfonylazoles often involves a two-step process: deprotonation followed by alkylation or acylation. scispace.com

Deprotonation: The first step involves removing a proton from the nitrogen atom of the azole ring using a suitable base. scispace.com Sodium hydroxide or potassium hydroxide can be used for this purpose, either with or without a solvent like water or methanol. scispace.com For substrates that are sensitive to hydrolysis or high temperatures, sodium hydride in a solvent such as acetonitrile or N,N-dimethylformamide (DMF) is a viable alternative. scispace.com

Alkylation/Sulfonylation: The resulting azole anion can then react with an electrophile, such as an alkylating agent or a sulfonylating agent like methanesulfonyl chloride. scispace.com The choice of solvent is crucial in this step. Dichloromethane is often preferred for acylations and sulfonylations as other solvents like acetonitrile or DMF can react with the acyl or sulfonyl chlorides. scispace.com

Taylor's group has demonstrated that the α-carbanion of methanesulfonyl imidazole can react with a triflate at low temperatures (-78 °C) to yield the corresponding sulfonyl imidazole derivative. scribd.com This intermediate can then undergo further reactions, such as electrophilic fluorination. scribd.com

Sulfonylation Procedures for Introduction of Methanesulfonyl Group

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Several factors can be adjusted, including the choice of solvent, base, catalyst, and temperature.

For instance, in amidation reactions, which share similarities with sulfonylation, the absence of a catalyst, solvent, and base can lead to very low yields (e.g., 3%). researchgate.net Increasing the temperature can significantly improve the yield. researchgate.net The use of a base like potassium carbonate (K2CO3) or a stronger base like sodium hydride (NaH) can further enhance the product yield. researchgate.net

In the synthesis of sulfonyl chlorides from sulfonyl hydrazides, the choice of the halogen source and solvent plays a significant role. While some metal chlorides may give moderate yields, N-chlorosuccinimide (NCS) in acetonitrile has been shown to provide excellent yields (up to 99%). researchgate.net The use of other solvents can hinder the formation of the product. researchgate.net

Mechanochemical methods, such as ball milling, offer a solvent-free alternative for reactions like N-methylation of secondary amines. mostwiedzy.pl Optimization of parameters like milling time, frequency, and the size of the milling balls can lead to high yields in a short amount of time. mostwiedzy.pl

Table 1: Factors Influencing Reaction Optimization

| Parameter | Effect on Reaction | Example | Citation |

| Temperature | Increasing temperature can significantly increase reaction rates and yields, but may also lead to side reactions. | In an amide synthesis, increasing the temperature from ambient to 150°C increased the yield from 3% to 32%. | researchgate.net |

| Base | The choice of base can greatly influence the deprotonation step and overall yield. | Using NaH as a base in an amidation reaction resulted in the highest yield (80%) compared to K2CO3 or no base. | researchgate.net |

| Solvent | The solvent can affect the solubility of reactants and the reaction pathway. | In a sulfonylation reaction, acetonitrile was found to be the optimal solvent, while others hampered product formation. | researchgate.net |

| Catalyst | Catalysts can increase the reaction rate and selectivity. | Iron(III) chloride has been used to catalyze the direct amidation of esters. | researchgate.net |

| Reagent Choice | The specific reagents used can have a dramatic impact on the yield. | N-chlorosuccinimide (NCS) was found to be the optimal chlorinating agent for a particular sulfonyl chloride synthesis, giving a 99% yield. | researchgate.net |

Advanced Synthetic Techniques for Analogues and Precursors

The development of advanced synthetic techniques allows for the creation of a wide range of this compound analogues and their precursors. These techniques often focus on improving efficiency, selectivity, and functional group tolerance.

Electrochemical Synthesis: Electrochemical methods have emerged as a powerful tool for C-H amination. acs.orgresearchgate.net For example, the electrolysis of electron-rich arenes in the presence of electron-deficient nitrogen heterocycles like this compound can lead to the formation of a new C-N bond. acs.orgresearchgate.net This method allows for the rapid and selective functionalization of arenes. acs.orgresearchgate.net

Continuous Manufacturing: Moving from batch to continuous manufacturing processes can offer several advantages, including lower operating costs and reduced waste. pharma-dept.gov.in This approach is being explored for the production of active pharmaceutical ingredients (APIs). pharma-dept.gov.in

Synthesis of Precursors: The synthesis of precursors for complex molecules is a critical area of research. unodc.org For example, in the synthesis of fentanyl analogues, various methods are employed to create the necessary precursor chemicals. unodc.org The development of new synthetic routes for these precursors is driven by the need to circumvent controlled substances and improve efficiency. unodc.org

Solid-Phase Synthesis and Analogue Libraries: Solid-phase synthesis techniques, often coupled with combinatorial chemistry, are used to generate libraries of analogues for biological screening. nih.govmdpi.com These methods allow for the rapid diversification of a core scaffold, such as the imidazole ring, to explore structure-activity relationships. For instance, a series of C5′-N-cyclopropylcarboxamido-C6-amino-C2-alkynylated purine nucleoside analogues were synthesized from a common intermediate using divergent Sonogoshira couplings. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-Methanesulfonylimidazole, and how can reaction conditions be optimized?

- Methodological Answer : this compound (CAS 40736-26-3) is typically synthesized via sulfonylation of imidazole using methanesulfonyl chloride under basic conditions. Key parameters include temperature control (0–5°C to minimize side reactions), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios (1:1.2 imidazole to sulfonyl chloride). Purification often involves recrystallization or column chromatography. Reaction progress can be monitored via TLC (Rf ≈ 0.3 in ethyl acetate/hexane 1:1) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Characterization requires a multi-technique approach:

- NMR Spectroscopy : -NMR (DMSO-d6) shows imidazole protons at δ 7.5–8.0 ppm and sulfonyl methyl at δ 3.3 ppm.

- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~5.2 min under isocratic conditions (acetonitrile/water 60:40).

- Elemental Analysis : Verify %C, %H, %N (theoretical for CHNOS: C 32.87%, H 4.14%, N 19.16%) .

Q. What are the solubility properties of this compound in common solvents, and how do they influence experimental design?

- Methodological Answer : The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (logP ~0.8). For kinetic studies, DMSO is preferred due to its inertness. Solubility data from NIST Webbook (logK = 0.82) and McGowan volume (0.153 m/mol) guide solvent selection for reactions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The sulfonyl group acts as a strong electron-withdrawing group, activating the imidazole ring for nucleophilic attack. Kinetic studies (e.g., using -labeling) reveal that the C-2 position is most reactive. Computational DFT studies (B3LYP/6-311+G(d,p)) show a lower activation energy (~15 kcal/mol) for C-2 substitution compared to C-4/C-5 positions .

Q. How does the stability of this compound vary under acidic, basic, or thermal conditions?

- Methodological Answer : Stability assays indicate:

- Acidic Conditions (pH < 3): Rapid hydrolysis to imidazole and methanesulfonic acid (half-life < 1 hr at 25°C).

- Basic Conditions (pH > 10): Degradation via sulfonate elimination (monitored by LC-MS).

- Thermal Stability : Decomposes above 150°C (DSC/TGA data). Store at –20°C under inert atmosphere for long-term stability .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from impurity profiles or assay conditions. Mitigation steps include:

- HPLC-PDA/MS : Verify compound purity (>98%) and rule out byproducts.

- Dose-Response Reproducibility : Use standardized cell lines (e.g., HEK293) and controls (e.g., sulfonamide inhibitors).

- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259351) with in-house results .

Q. How can computational modeling predict the reactivity of this compound in complex reaction systems?

- Methodological Answer : Employ Gaussian or ORCA software for:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。